O-propan-2-yl N,N-diethylcarbamothioate
Description
O-propan-2-yl N,N-diethylcarbamothioate (IUPAC name: O-isopropyl N,N-diethylcarbamothioate) is a carbamothioate derivative characterized by a thiocarbamate backbone with an O-isopropyl (propan-2-yl) ester group and N,N-diethyl substituents. Its molecular formula is C₈H₁₇NO₂S, and its structure consists of a central carbamothioate group (O=C(NEt₂)S–) linked to an isopropyloxy moiety.
Properties
CAS No. |
49634-93-7 |
|---|---|
Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
O-propan-2-yl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-5-9(6-2)8(11)10-7(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
NDTVFPQWRFAKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Carbamothioate Derivatives
| Compound Name | Molecular Formula | Substituent (R Group) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₁₇NO₂S | O-isopropyl | 191.29 | O-linked ester, N,N-diethyl |
| S-methyl N,N-diethylcarbamothioate | C₆H₁₃NOS | S-methyl | 147.24 | S-linked alkyl, N,N-diethyl |
| Thiobencarb (S-[(4-Chlorophenyl)methyl] N,N-diethylcarbamothioate) | C₁₂H₁₆ClNOS | S-(4-chlorobenzyl) | 257.78 | S-aromatic, N,N-diethyl |
| S-(2-chloroallyl) N,N-diethylcarbamothioate | C₈H₁₄ClNOS | S-(2-chloroallyl) | 207.72 | S-alkenyl, N,N-diethyl |
Key Observations:
Substituent Effects on Reactivity: The O-isopropyl group in the target compound introduces steric hindrance and hydrophobicity compared to S-substituted analogs. S-methyl derivatives (e.g., S-methyl N,N-diethylcarbamothioate) exhibit simpler alkyl chains, enhancing solubility in nonpolar solvents and facilitating use as intermediates in organosulfur chemistry .
Biological and Agrochemical Applications: Thiobencarb (S-[(4-chlorophenyl)methyl] derivative) is a commercial herbicide targeting grassy weeds in rice paddies. The aromatic chlorinated substituent enhances bioactivity and environmental persistence . S-(2-chloroallyl) analogs may serve as precursors for organochlorine compounds, though their specific applications remain underexplored .
Physicochemical Properties :
- Collision Cross-Section (CCS) Data : For S-methyl N,N-diethylcarbamothioate, predicted CCS values in mass spectrometry vary with adducts (e.g., [M+H]+: 132.9 Ų, [M+Na]+: 141.9 Ų), reflecting differences in molecular conformation and ion mobility . Similar data for O-propan-2-yl derivatives are unavailable, suggesting opportunities for further research.
Contrast with Phosphonothioates
These compounds feature a phosphorus core instead of a carbamoyl group, leading to distinct reactivity (e.g., hydrolysis resistance) and applications in nerve agent antidotes or catalytic systems .
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